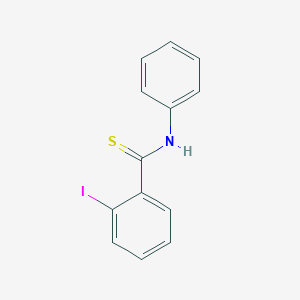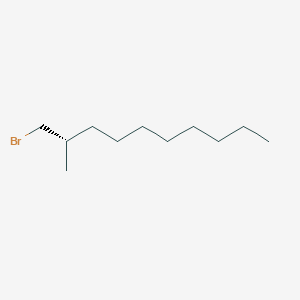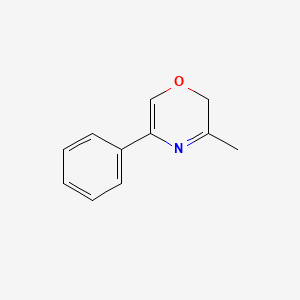
Trimethoxy(1,3,3-tribromopropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy(1,3,3-tribromopropyl)silane is an organosilicon compound with the molecular formula C6H15Br3O3Si. It is a derivative of trimethoxysilane, where the silicon atom is bonded to a 1,3,3-tribromopropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethoxy(1,3,3-tribromopropyl)silane can be synthesized through a multi-step process. One common method involves the reaction of trimethoxysilane with 1,3,3-tribromopropane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation or chromatography to achieve the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy(1,3,3-tribromopropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atoms.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.
Condensation: Catalysts such as acids or bases can promote the condensation of silanol groups.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atoms.
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Applications De Recherche Scientifique
Trimethoxy(1,3,3-tribromopropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the functionalization of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized as a coupling agent in the production of advanced materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of trimethoxy(1,3,3-tribromopropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to silicon.
(3-Bromopropyl)trimethoxysilane: Similar structure but with only one bromine atom.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidoxy group instead of bromine atoms.
Uniqueness
Trimethoxy(1,3,3-tribromopropyl)silane is unique due to the presence of three bromine atoms, which provide multiple sites for chemical modification. This allows for greater versatility in its applications compared to similar compounds with fewer reactive sites.
Propriétés
Numéro CAS |
80058-75-9 |
|---|---|
Formule moléculaire |
C6H13Br3O3Si |
Poids moléculaire |
400.96 g/mol |
Nom IUPAC |
trimethoxy(1,3,3-tribromopropyl)silane |
InChI |
InChI=1S/C6H13Br3O3Si/c1-10-13(11-2,12-3)6(9)4-5(7)8/h5-6H,4H2,1-3H3 |
Clé InChI |
CAFBDEZDVPRDPY-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C(CC(Br)Br)Br)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)


![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)




![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)


